3-Amino-5-bromoisonicotinic acid is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as a pyridine derivative, specifically an isonicotinic acid derivative, which incorporates both an amino group and a bromine atom at specific positions on the aromatic ring. The compound has garnered attention for its potential biological activities, including antibacterial properties.
The compound can be sourced from various chemical suppliers and research institutions. Its classification falls under organic compounds, particularly those containing nitrogen heterocycles. The molecular formula for 3-amino-5-bromoisonicotinic acid is , and it has a molecular weight of approximately 217.021 g/mol .
The synthesis of 3-amino-5-bromoisonicotinic acid typically involves several key steps:
The molecular structure of 3-amino-5-bromoisonicotinic acid features a pyridine ring with the following key attributes:
Crystallographic studies reveal that this compound crystallizes in a monoclinic space group, with precise measurements of bond lengths and angles confirming its structural integrity .
3-Amino-5-bromoisonicotinic acid can participate in various chemical reactions:
The mechanism of action for 3-amino-5-bromoisonicotinic acid primarily relates to its interaction with biological targets:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) confirm the structure, while High-Performance Liquid Chromatography (HPLC) is often used for purity assessments .
3-Amino-5-bromoisonicotinic acid has several applications in scientific research:
Its versatility makes it an important compound in both academic research and pharmaceutical development, highlighting its significance within the field of organic chemistry and medicinal applications.
The C–Br bond in 3-amino-5-bromoisonicotinic acid serves as a versatile handle for Pd-mediated cross-coupling, enabling precise C–C bond formation at the C5 position. Suzuki-Miyaura reactions are particularly efficient, leveraging the bromo substituent's electrophilicity to couple with aryl/heteroaryl boronic acids. As demonstrated in solid-phase syntheses, 5-bromonicotinic acid scaffolds immobilized on Wang or Rink resins undergo quantitative coupling with diverse boronic acids (e.g., phenylboronic acid, 2-thienylboronic acid) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ base in DMF/H₂O (3:1) at 80°C, achieving >90% conversion within 12 hours [7]. For solution-phase systems, tert-butyl hydroperoxide (TBHP) acts as a critical oxidant in aminocarbonylation reactions, facilitating carbonylative amidation under CO-free conditions. This method enables direct conversion of 5-bromo-3-aminoquinoline intermediates to carboxamide derivatives using Pd(OAc)₂/Xantphos catalysts, yielding 85–92% isolated products after aqueous workup and recrystallization . Catalyst selection profoundly influences functional group tolerance; PdCl₂(dppf) enhances efficiency for electron-deficient boronic acids, while bulky ligands like SPhos suppress protodebromination.
Table 1: Palladium Catalysts and Yields in Cross-Coupling Reactions
Substrate | Catalyst System | Coupling Partner | Product Yield | Reference |
---|---|---|---|---|
Resin-bound 5-bromonicotinate | Pd(PPh₃)₄/Na₂CO₃ | Phenylboronic acid | >90% | [7] |
5-Bromo-3-aminoquinoline | Pd(OAc)₂/Xantphos/TBHP | Benzylamine | 88% |
The carboxyl group of 3-amino-5-bromoisonicotinic acid undergoes directed acylation to generate activated esters for peptide coupling or polymer tethering. Esterification via Fischer–Speier methods (H₂SO₄ catalyst, methanol reflux) provides methyl ester derivatives in >95% purity after recrystallization from ethanol/water mixtures [6]. Nucleophilic displacement of the C5-bromo substituent by amino acid esters is achievable under mild conditions: treatment with glycine ethyl ester or β-alanine methyl ester in DMF, using triethylamine (TEA) as base (2 eq.), yields 3-amino-5-(aminoacyl)isonicotinates at 70–80°C within 8 hours [4]. Carbodiimide-mediated amidation remains the gold standard for amide bond formation. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in anhydrous THF converts the acid to stable NHS esters, enabling subsequent aminolysis with aliphatic amines at 0–25°C without racemization. This route achieves 82–89% yields for nicotinate-peptide conjugates after silica gel purification [6].
Table 2: Acylation and Amidation Reagents
Reaction Type | Reagent System | Conditions | Key Product |
---|---|---|---|
Esterification | H₂SO₄/CH₃OH | Reflux, 12 h | Methyl 3-amino-5-bromoisonicotinate |
Nucleophilic displacement | R-NH₂/TEA/DMF | 80°C, 8 h | 5-(Glycinyl)-3-aminoisonicotinate |
Amide coupling | EDC/HOBt/DIPEA | 0°C→25°C, 24 h | 3-Amino-5-bromoisonicotinyl-β-alanine |
3-(Triethoxysilyl)propyl isocyanate (TESPIC) serves as a molecular bridge for covalently anchoring 3-amino-5-bromoisonicotinic acid to silica matrices. The key step involves a hydrogen-transfer addition between the pyridine ring’s amino group and TESPIC’s isocyanate function, forming a urea linkage (–NHC(O)NH–). This reaction proceeds in anhydrous THF under reflux (65°C, 48 hours) to yield the silylated precursor 3-[3-(triethoxysilyl)propyl]carbamoyl-5-bromoisonicotinic acid (HNIC-Si) [2]. Subsequent sol-gel processing with tetraethoxysilane (TEOS) integrates HNIC-Si into Si–O–Si networks through co-condensation. Hydrolysis of triethoxysilyl groups (HCl catalyst, H₂O/ethanol) generates silanol intermediates that undergo polycondensation with TEOS-derived silanols, forming Class II hybrid materials where the nicotinate unit is covalently bound to the inorganic lattice. This method achieves homogeneous dispersion of organic chromophores at high loadings (up to 20 mol%), preventing phase separation observed in physically blended composites [2]. FTIR confirms covalent bonding via Si–O–Si vibrations at 1080 cm⁻¹ and urea C=O stretches at 1660 cm⁻¹, while ²⁹Si NMR reveals T³ silicon sites (R–Si(OSi)₃) at –67 ppm, indicating complete network integration.
Solvent polarity critically impacts the purification efficiency of 3-amino-5-bromoisonicotinic acid intermediates. Key considerations include:
Table 3: Solvent Systems for Purification
Stage | Recommended Solvent | Purpose | Efficiency Gain |
---|---|---|---|
Acid Recrystallization | DMF/H₂O (1:4) | Removal of Pd catalysts | Purity >99% (HPLC) |
Ester Purification | EtOAc/petroleum ether (1:3) | Separation from halogenated side-products | Yield increase by 15% |
Hybrid Washing | Ethanol (Soxhlet) | Extraction of uncrosslinked silanes | TGA residue <0.5% |
Chromatography | EtOAc/hexane + 1% AcOH | Resolution of carboxylated analogs | Rf separation Δ≥0.2 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1